N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features, including a thiophene, a tetrahydroquinoline, and a benzo[d][1,3]dioxole . These structural features suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of several heterocyclic rings. The benzo[d][1,3]dioxole moiety is a common structural feature in many natural products and pharmaceuticals .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the presence of the various functional groups and structural features. For example, the thiophene and tetrahydroquinoline moieties could potentially undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the benzo[d][1,3]dioxole moiety could potentially increase the compound’s lipophilicity, which could influence its absorption and distribution in the body .Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of novel compounds with the thiophen-2-ylsulfonyl-tetrahydroquinolinyl structure has been explored for their potential in antimicrobial applications. For instance, the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides has demonstrated potent inhibitors of Mycobacterium tuberculosis, showcasing promising antitubercular agents with lower cytotoxicity profiles, which could suggest potential pathways for developing treatments against tuberculosis (Sandeep Kumar Marvadi et al., 2020).
Anticancer Research
The chemical framework similar to N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide is being investigated in anticancer research. Notably, derivatives of tetrahydroisoquinoline, sharing a related structural motif, have been synthesized and evaluated as potential anticancer agents. These compounds, including 1,2,3,4-tetrahydroisoquinoline derivatives, have been examined for their cytotoxic activities against various cancer cell lines, indicating the potential of this chemical scaffold in anticancer drug development (K. Redda et al., 2010).
Bioisosteric Replacements and Analgesic Properties
The exploration of bioisosteric replacements within the tetrahydroquinoline and thiophene frameworks has demonstrated significant implications in enhancing analgesic properties. Studies have shown that replacing the phenyl ring in certain carboxamides with heterocyclic isosteres can lead to an increase in analgesic activity, particularly with pyridine derivatives. This research highlights the importance of structural modifications in the development of new analgesic compounds (И. В. Украинец et al., 2016).
Heterocyclic Carboxamides as Antipsychotic Agents
The synthesis and evaluation of heterocyclic carboxamides, including structures related to the query compound, have provided insights into their potential as antipsychotic agents. These studies have focused on the in vitro binding to dopamine and serotonin receptors and in vivo evaluations, suggesting the therapeutic potential of these compounds in the treatment of psychiatric disorders (M. H. Norman et al., 1996).
Novel Synthesis Methods
Research into multicomponent reactions involving tetrahydroisoquinoline has led to innovative synthesis methods for complex heterocyclic structures. These methods facilitate the synthesis of compounds with potential biological activities, underscoring the versatility and utility of the tetrahydroquinoline scaffold in medicinal chemistry (Aritra Ghosh et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxole structure have been synthesized and studied for their activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets, causing changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under ambient conditions .
Properties
IUPAC Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c24-21(15-6-8-18-19(11-15)28-13-27-18)22-16-7-5-14-3-1-9-23(17(14)12-16)30(25,26)20-4-2-10-29-20/h2,4-8,10-12H,1,3,9,13H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKROTLDDTRJFTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)S(=O)(=O)C5=CC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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